LucidoneB

Description

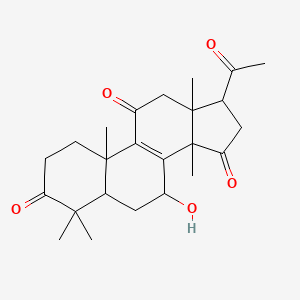

Natural Occurrence and Origin in Botanical Sources

Lucidone (B1675363) B is identified as a triterpenoid (B12794562) compound. chemfaces.combiocrick.com It has been isolated from the fruiting bodies of Ganoderma tropicum chemfaces.combiocrick.comchemfaces.com. Furthermore, Lucidone B has also been identified in Ganoderma lucidum nih.gov. Some studies suggest that Lucidone B, along with lucidones A and C, might be artifacts, potentially derived from compounds like methyl ganoderate N and O under alkaline conditions during the isolation process nih.gov.

Overview of Pre-clinical Research Significance

Pre-clinical investigations into Lucidone B indicate that it possesses several biological properties. Lucidone B has been reported to exhibit anti-cancer, anti-inflammatory, and hepatoprotective effects biosynth.com. While these properties have been noted, the specific mechanisms of action underlying these effects are not yet well understood biosynth.com. In particular, its positive influence on the liver appears to involve the inhibition of certain production processes biosynth.com. In broader studies concerning C25 triterpenoids from Ganoderma lucidum, some related nortriterpenoids, including those structurally similar to lucidones, have shown no significant cytotoxicity nih.gov.

Structure

3D Structure

Properties

CAS No. |

97653-93-5 |

|---|---|

Molecular Formula |

C24H32O5 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(5R,7S,10S,13R,14R,17S)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione |

InChI |

InChI=1S/C24H32O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16,26H,7-11H2,1-6H3/t13-,14+,16+,22+,23-,24+/m1/s1 |

InChI Key |

AJULRUMEMZKBQI-YZISURJTSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |

Canonical SMILES |

CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |

melting_point |

270 - 271 °C |

physical_description |

Solid |

Origin of Product |

United States |

Synthetic Methodologies for Lucidone B and Analogs

Total Synthesis Approaches

The complete chemical synthesis of Lucidone (B1675363) B from simple starting materials has been achieved through various routes, evolving from longer, more classical methods to more efficient and concise strategies.

Early Synthetic Routes

An early synthetic approach to lucidone was reported in 1985. This method centered on the rearrangement of a butenolide intermediate. The synthesis commenced with the reaction of 2-cinnamoyl-3-hydroxy-5-methoxy-1,4-benzoquinone with a mixture of acetic anhydride (B1165640) and dimethyl sulfoxide. This reaction yielded (E)-4-(cinnamoylmethylene)-2-methoxybut-2-en-4-olide. Subsequent treatment of this butenolide with sodium methoxide (B1231860) induced a rearrangement to afford lucidone. This foundational work established a viable, albeit multi-step, pathway to the natural product.

Development of Synthetic Intermediates and Precursors

The evolution of synthetic routes to Lucidone B has been marked by the strategic development of key intermediates and precursors. In the early synthesis, the crucial intermediate was the (E)-4-(cinnamoylmethylene)-2-methoxybut-2-en-4-olide, formed from a benzoquinone precursor. The successful rearrangement of this butenolide was pivotal to the formation of the final cyclopentenedione (B8730137) ring system.

In contrast, the more concise modern synthesis utilizes different key precursors. Dimethyl squarate serves as a readily available starting material for a one-pot reduction and rearrangement sequence. nih.gov Furthermore, a monomethoxy cyclobutenedione is employed as a precursor for a subsequent Darzens reaction and ring expansion, efficiently constructing the core structure of Lucidone B. nih.gov The development of these intermediates has been instrumental in achieving a more practical and high-yielding synthesis of the natural product.

Derivatization and Analog Synthesis

To explore the structure-activity relationships and to develop novel compounds with potentially enhanced biological activities, the chemical modification of the Lucidone B scaffold and the synthesis of its analogs are crucial areas of research. While specific derivatization of Lucidone B is not extensively documented in publicly available literature, strategies can be inferred from the synthesis of analogs of related cyclopentenediones, such as Coruscanone A.

Strategies for Chemical Modification

General strategies for chemical modification often involve targeting specific functional groups within the molecule to introduce diversity. For Lucidone B, potential sites for modification include:

The Cyclopentenedione Ring: Alterations to the substituents on this core ring system could influence the electronic properties and steric profile of the molecule.

The Enolic Methoxyl Group: This group could be replaced with other alkoxy groups or functional moieties to probe its role in biological activity.

The Cinnamoyl Side Chain: Modifications to the phenyl ring of the cinnamoyl group, such as the introduction of various substituents (e.g., halogens, alkyl groups, or electron-donating/withdrawing groups), could significantly impact the molecule's interaction with biological targets. The double bond in the side chain also presents an opportunity for reactions such as hydrogenation or epoxidation.

These modifications can be achieved through standard synthetic transformations, allowing for the generation of a library of analogs for biological screening.

Synthesis of Novel Lucidone B Derivatives

While the synthesis of novel derivatives specifically from Lucidone B is not widely reported, the synthesis of analogs of the structurally related cyclopentenedione, Coruscanone A, provides a blueprint for potential derivative synthesis. For these analogs, modifications were successfully made to the cyclopentenedione ring, the enolic methoxy (B1213986) group, and the styryl side chain. nih.gov

For instance, analogs with different substituents on the aromatic ring of the side chain were prepared. This was achieved by using appropriately substituted benzaldehydes in the synthesis sequence. Furthermore, the methoxy group on the cyclopentenedione ring was varied, and in some cases, the entire cyclopentenedione core was replaced with a 1,4-benzoquinone (B44022) moiety to create structurally distinct analogs. nih.gov

These examples demonstrate that the synthesis of a diverse range of Lucidone B derivatives is feasible by employing similar synthetic strategies. The generation of such novel derivatives is essential for a comprehensive understanding of their structure-activity relationships and for the potential discovery of new therapeutic agents.

Mechanistic Elucidation of Biological Activities in Experimental Models

Modulation of Cellular Signaling Pathways

The observed biological effects of Lucidone (B1675363) B are mediated by its influence on crucial intracellular signaling cascades. Among these, the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to its mechanistic profile.

Nuclear Factor-κB (NF-κB) is a pivotal transcription factor involved in orchestrating immune and inflammatory responses by regulating the expression of numerous pro-inflammatory genes. Its activation typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκB, which then allows NF-κB to translocate to the nucleus and bind to DNA, initiating gene transcription. Lucidone B has been shown to significantly inhibit this activation process.

Lucidone B effectively inhibits the phosphorylation of IκB kinase (IKK) and the subsequent proteasome-mediated degradation of IκB proteins, particularly IκBα, in the cytosol. This stabilization of IκB prevents the release of NF-κB. For instance, studies in lipopolysaccharide (LPS)-induced mouse liver tissue demonstrated that Lucidone B inhibited the phosphorylation of IKK and the degradation of cytosolic IκB protein in a dose-dependent manner. wikipedia.org Similarly, in AAPH-treated human keratinocytes, pretreatment with Lucidone B suppressed NF-κB activity by inhibiting IκBα degradation. nih.govcabidigitallibrary.org

Consequently, this inhibition of IκB degradation prevents the nuclear translocation of NF-κB subunits. Research in LPS-induced mouse liver tissue revealed that Lucidone B decreased the nuclear localization of NF-κB subunits p65 and p50 in a dose-dependent manner. wikipedia.orgnih.gov This effect has also been observed in LPS-induced RAW 264.7 murine macrophage cells, where Lucidone B significantly and dose-dependently suppressed NF-κB activity by reducing IκBα degradation and subsequent nuclear translocation. nih.govcabidigitallibrary.org

| Mechanism | Experimental Model | Observed Effect of Lucidone B | Reference |

|---|---|---|---|

| Inhibition of IκB Phosphorylation/Degradation | LPS-induced mouse liver tissue | Dose-dependent inhibition of IKK phosphorylation and cytosolic IκB protein degradation. | wikipedia.orgnih.gov |

| Inhibition of IκBα Degradation | AAPH-treated human keratinocytes | Suppression of NF-κB activity through inhibition of IκBα degradation. | nih.govcabidigitallibrary.org |

| Prevention of NF-κB Nuclear Translocation (p65, p50) | LPS-induced mouse liver tissue | Dose-dependent decrease in nuclear localization of p65 and p50 subunits. | wikipedia.orgnih.gov |

| Prevention of NF-κB Nuclear Translocation | LPS-induced RAW 264.7 murine macrophage cells | Significant and dose-dependent suppression of NF-κB activity. | nih.govcabidigitallibrary.org |

A direct consequence of inhibiting IκB degradation and NF-κB nuclear translocation is the suppression of NF-κB's ability to bind to specific DNA elements in the promoter regions of target genes. Experimental findings confirm that Lucidone B significantly reduces the DNA binding activity of NF-κB. In nuclear extracts obtained from LPS-activated mouse liver tissue, Lucidone B was shown to reduce NF-κB DNA binding activity. wikipedia.org Similarly, in LPS-induced macrophages, Lucidone B inhibited NF-κB DNA binding, as demonstrated by electrophoretic mobility shift assay (EMSA). nih.gov This suppression of DNA binding activity is crucial for its anti-inflammatory effects, as it directly impacts the transcription of pro-inflammatory mediators. wikipedia.orgnih.govciteab.com

| Mechanism | Experimental Model | Observed Effect of Lucidone B | Reference |

|---|---|---|---|

| Suppression of NF-κB DNA Binding Activity | LPS-activated mouse liver tissue | Reduced DNA binding activity of NF-κB in nuclear extracts. | wikipedia.org |

| Suppression of NF-κB DNA Binding Activity | LPS-induced macrophages (RAW 264.7 cells) | Inhibition of NF-κB binding activity. | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) cascades, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, are crucial components of cellular signaling pathways that regulate various processes, including inflammation, cell stress responses, and gene expression. Lucidone B has been demonstrated to modulate the activation of specific MAPK components, contributing to its biological effects. wikipedia.orgciteab.comfishersci.dkciteab.com

Lucidone B significantly inhibits the activation, specifically the phosphorylation, of c-Jun N-terminal Kinase (JNK1/2) in various experimental models. In LPS-induced mouse liver tissue, Lucidone B markedly inhibited the LPS-induced activation of JNK1/2 in a concentration-dependent manner, while the amounts of non-phosphorylated JNK1/2 remained unaffected. wikipedia.org This inhibition of JNK phosphorylation by Lucidone B has also been observed in AAPH-treated HaCaT cells, where it significantly suppressed the phosphorylation of JNK. fishersci.dkciteab.com Furthermore, Lucidone B attenuates the levels of phosphorylated JNK1/2 protein in the nuclear fraction, suggesting an impact on its translocation as well. wikipedia.org

| MAPK Component | Experimental Model | Observed Effect of Lucidone B | Reference |

|---|---|---|---|

| JNK1/2 Phosphorylation | LPS-induced mouse liver tissue | Significant, concentration-dependent inhibition of LPS-induced JNK1/2 activation. | wikipedia.orgciteab.com |

| JNK1/2 Phosphorylation | AAPH-treated HaCaT cells | Significant suppression of JNK phosphorylation. | fishersci.dkciteab.com |

| Nuclear Translocation of Phosphorylated JNK1/2 | LPS-induced macrophages | Attenuated levels of phosphorylated JNK1/2 protein in the nuclear fraction. | wikipedia.org |

In addition to JNK1/2, Lucidone B also modulates the activation of p38 MAPK. Studies have shown that Lucidone B significantly inhibits the LPS-induced activation (phosphorylation) of p38 MAPK in a concentration-dependent manner in LPS-induced mouse liver tissue. wikipedia.orgciteab.com Similar inhibitory effects on p38 MAPK phosphorylation were observed in AAPH-treated HaCaT cells following Lucidone B pretreatment. fishersci.dkciteab.com The levels of non-phosphorylated p38 MAPK were not affected by Lucidone B treatment, indicating a specific effect on its activation status. wikipedia.org Moreover, Lucidone B has been shown to attenuate the levels of phosphorylated p38 MAPK protein in the nuclear fraction, suggesting an impact on its nuclear translocation. wikipedia.org

| MAPK Component | Experimental Model | Observed Effect of Lucidone B | Reference |

|---|---|---|---|

| p38 MAPK Activation/Phosphorylation | LPS-induced mouse liver tissue | Significant, concentration-dependent inhibition of LPS-induced p38 MAPK activation. | wikipedia.orgciteab.com |

| p38 MAPK Activation/Phosphorylation | AAPH-treated HaCaT cells | Significant suppression of p38 MAPK phosphorylation. | fishersci.dkciteab.com |

| Nuclear Translocation of Phosphorylated p38 MAPK | LPS-induced macrophages | Attenuated levels of phosphorylated p38 MAPK protein in the nuclear fraction. | wikipedia.org |

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Axis

Lucidone B has been demonstrated to modulate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling axis, a crucial pathway involved in cell growth, proliferation, survival, and metabolism. In the context of wound healing, lucidone B accelerates the process by activating the PI3K/Akt signaling cascade. This activation promotes the growth and migration of keratinocytes, fibroblasts, and endothelial cells, and influences macrophage inflammation. wikipedia.orgnih.gov Conversely, in certain cancer models, lucidone B exhibits an inhibitory effect on this pathway. For instance, in pancreatic cancer cells, lucidone B inhibits the HMGB1/RAGE/PI3K/Akt axis, leading to enhanced apoptotic cell death and reduced autophagy. nih.govresearchgate.net Similarly, methyl lucidone, a derivative of lucidone B, has been shown to suppress the PI3K/Akt survival pathway in ovarian cancer cells, resulting in G2/M phase arrest and induction of apoptosis. citeab.comfishersci.ca

Table 1: Effects of Lucidone B on PI3K/Akt Signaling in Experimental Models

| Model System | Lucidone B Concentration/Treatment | Observed Effect on PI3K/Akt Signaling | Outcome/Context | Citation |

| Keratinocytes/Fibroblasts/Endothelial Cells, Macrophages | Not specified (wound healing context) | Activation of PI3K/Akt cascade | Promotes cell growth, migration, and macrophage inflammation for wound healing. | wikipedia.orgnih.gov |

| Pancreatic Cancer Cells (MIA Paca-2, MIA Paca-2GEMR) | Not specified | Inhibition of HMGB1/RAGE/PI3K/Akt axis | Promotes apoptotic cell death, reduces autophagy, enhances chemosensitivity. | nih.govresearchgate.net |

| Ovarian Cancer Cells (OVCAR-8, SKOV-3) | 2.5-80 µM (Methyl lucidone) | Suppression of PI3K/Akt survival pathway | Induces G2/M phase arrest and apoptosis. | citeab.comfishersci.ca |

Other Signaling Pathways (e.g., PPARγ, C/EBPα, MITF, AP-1)

Lucidone B also modulates other significant signaling pathways, contributing to its diverse biological activities.

Microphthalmia-associated Transcription Factor (MITF): In the context of melanogenesis, lucidone B significantly attenuates the expression of MITF protein in alpha-MSH-induced B16 melanoma cells in a concentration-dependent manner. lipidmaps.orgcdutcm.edu.cnnih.gov This suppression of MITF is a key mechanism underlying lucidone B's antimelanogenic activity. lipidmaps.orgcdutcm.edu.cnnih.gov

Table 2: Effects of Lucidone B on Other Signaling Pathways

| Pathway/Factor | Model System | Lucidone B Concentration/Treatment | Observed Effect | Outcome/Context | Citation |

| PPARγ, C/EBPα | 3T3-L1 cells | 40 µmol/L | Reduces transcription levels of PPARγ and C/EBPα mRNA | Suppresses adipogenesis. | uni-freiburg.demdpi.com |

| MITF | α-MSH-induced B16 melanoma cells | Concentration-dependent (e.g., 0.5-8 µM) | Attenuates MITF protein expression | Contributes to antimelanogenic activity. | lipidmaps.orgcdutcm.edu.cnnih.gov |

| AP-1 | LPS-induced RAW 264.7 murine macrophage cells and mice | Various concentrations (e.g., 50-200 mg/kg in mice) | Inhibits AP-1 DNA binding activity; decreases JNK phosphorylation | Exerts anti-inflammatory effects. |

Regulation of Gene and Protein Expression

Lucidone B significantly regulates the expression of various genes and proteins involved in inflammatory responses, antioxidant defense, melanogenesis, and adipogenesis.

Pro-inflammatory Mediators (e.g., iNOS, COX-2, TNF-α, PGE2)

Lucidone B demonstrates potent anti-inflammatory properties by modulating the expression of key pro-inflammatory mediators. It significantly inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells and in mouse models. Furthermore, lucidone B notably decreases the secretion of tumor necrosis factor-alpha (TNF-α).

The inhibitory effects of lucidone B extend to the mRNA and protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are suppressed in a dose-dependent manner. This suppression is primarily mediated by the inhibition of nuclear factor-kappaB (NF-κB) activation, preventing the degradation of its inhibitor protein, I-κB, and hindering the binding of NF-κB to its cis-acting element. Additionally, lucidone B diminishes COX-2 expression through the down-regulation of the extracellular signal-regulated kinase (ERK) and p38 MAPK signaling pathways. wikipedia.org

Table 3: Effects of Lucidone B on Pro-inflammatory Mediators

| Mediator | Model System | Lucidone B Concentration/Treatment | Observed Effect | Citation |

| NO, PGE2 | LPS-induced RAW 264.7 murine macrophage cells | Not specified (inhibits production) | Significant inhibition of production. | |

| NO, PGE2, TNF-α | LPS-induced mice | 50-200 mg/kg (pretreatment for 12h) | Inhibited production. | |

| TNF-α | LPS-induced RAW 264.7 macrophages | 10 μg/mL, 25 μg/mL (20h) | Decreased secretion. | |

| iNOS, COX-2 (mRNA & protein) | LPS-induced RAW 264.7 murine macrophage cells | Dose-dependent | Inhibited expression. | |

| iNOS, COX-2 (mRNA & protein) | LPS-induced mice | Concentration-dependent | Reduced expression. | |

| COX-2 | AAPH-induced HaCaT cells | 0.5-10 μg/mL | Diminished expression. |

Antioxidant Enzymes (e.g., HO-1)

Lucidone B plays a role in antioxidant defense by inducing the expression of heme oxygenase-1 (HO-1). Lucidone B significantly induces HO-1 production, an effect that is mediated by the activation and nuclear translocation of nuclear factor erythroid 2-related factor-2 (Nrf2). wikipedia.org This Nrf2-mediated HO-1 induction is a pivotal mechanism for lucidone B's hepatoprotective and antioxidant properties. wikipedia.org Furthermore, HO-1 induction by lucidone B contributes to its antiviral activity, notably against Hepatitis C virus (HCV) and Dengue virus (DENV), by enhancing the antiviral interferon response and inhibiting viral protease activity. wikipedia.org

Table 4: Effects of Lucidone B on Antioxidant Enzymes

| Enzyme | Model System | Lucidone B Concentration/Treatment | Observed Effect | Outcome/Context | Citation |

| HO-1 | HCV replicon system, DENV-infected Huh-7 cells | Concentration-dependent (e.g., 15 ± 0.5 µM for HCV, 25 ± 3 µM for DENV) | Significantly induced HO-1 production. | Suppresses viral replication (HCV, DENV); enhances antiviral interferon response. | wikipedia.org |

| HO-1 | Ethanol-challenged HepG2 cells | Not specified | Upregulation of HO-1. | Hepatoprotective action against oxidative stress. | wikipedia.org |

Melanogenesis-Related Proteins (e.g., Tyrosinase, MITF)

Lucidone B exhibits antimelanogenic activity through its impact on proteins involved in melanin (B1238610) synthesis. It strongly inhibits the activity of mushroom tyrosinase and significantly inhibits tyrosinase activity in alpha-MSH-induced B16 melanoma cells. lipidmaps.orgcdutcm.edu.cnnih.gov This leads to a measurable decrease in melanin content in cultured B16 melanoma cells. lipidmaps.orgcdutcm.edu.cnnih.gov Mechanistically, lucidone B attenuates the expression of both tyrosinase and Microphthalmia-associated Transcription Factor (MITF) protein in a concentration-dependent manner, as demonstrated by western blot analysis. lipidmaps.orgcdutcm.edu.cnnih.gov Quantitative real-time reverse-transcription polymerase chain reaction (RT-PCR) has further confirmed that lucidone B inhibits the expression of tyrosinase mRNA. lipidmaps.orgcdutcm.edu.cnnih.gov The antimelanogenic activity of lucidone B is primarily attributed to its direct inhibition of tyrosinase enzyme activity and the suppression of tyrosinase and MITF expression. lipidmaps.orgcdutcm.edu.cnnih.gov

Table 5: Effects of Lucidone B on Melanogenesis-Related Proteins

| Protein/Enzyme | Model System | Lucidone B Concentration/Treatment | Observed Effect | Outcome/Context | Citation |

| Tyrosinase | Mushroom tyrosinase, α-MSH-induced B16 melanoma cells | Strongly inhibits (mushroom); significantly inhibits (B16 cells) | Decreased melanin content. | Antimelanogenic activity. | lipidmaps.orgcdutcm.edu.cnnih.gov |

| Tyrosinase (protein & mRNA) | α-MSH-induced B16 melanoma cells | Concentration-dependent | Attenuates expression. | Antimelanogenic activity. | lipidmaps.orgcdutcm.edu.cnnih.gov |

| MITF (protein) | α-MSH-induced B16 melanoma cells | Concentration-dependent | Attenuates expression. | Antimelanogenic activity. | lipidmaps.orgcdutcm.edu.cnnih.gov |

Adipogenesis-Associated Genes

Lucidone B influences adipogenesis by regulating the expression of genes associated with fat cell differentiation. At a concentration of 40 µmol/L, lucidone B suppressed adipogenesis in 3T3-L1 cells by reducing the transcription levels of several key adipogenic genes. uni-freiburg.demdpi.com These include peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), liver X receptor alpha (LXR-α), lipoprotein lipase (B570770) (LPL), adipocyte protein 2 (aP2), glucose transporter type 4 (GLUT4), and adiponectin. uni-freiburg.demdpi.com In vivo studies have further supported these findings, demonstrating that dietary intake of lucidone B alleviates high-fat diet-induced obesity in C57BL/6 mice. This alleviation is characterized by reduced body and liver weight, decreased epididymal and perirenal adipose tissue, and lower plasma cholesterol, triglyceride, glucose, and insulin (B600854) levels. wikipedia.orguni-freiburg.demdpi.com

Table 6: Effects of Lucidone B on Adipogenesis-Associated Genes

| Gene/Protein | Model System | Lucidone B Concentration/Treatment | Observed Effect | Outcome/Context | Citation |

| PPARγ, C/EBPα, LXR-α, LPL, aP2, GLUT4, Adiponectin | 3T3-L1 cells | 40 µmol/L | Reduced transcription levels. | Suppression of adipogenesis. | uni-freiburg.demdpi.com |

| Lipid content, fat-cell size | 3T3-L1 cells, C57BL/6 mice (high-fat diet) | 40 µmol/L (in vitro); 1250 mg/kg of diet (in vivo) | Decreased lipid droplet accumulation; reduced body/liver weight, adipose tissue, and fat-cell size. | Alleviates obesity and metabolic disorders. | wikipedia.orguni-freiburg.demdpi.com |

Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). Their activities are tightly regulated by tissue inhibitors of metalloproteinases (TIMPs). An imbalance between MMPs and TIMPs is implicated in the progression of various diseases, including cancer and chronic tissue ulcers. TIMP-1, for instance, regulates MMPs and can promote cell proliferation and exhibit anti-apoptotic functions. chemfaces.comuni-mainz.deuni-freiburg.de

Table 1: Effects of Lucidone on MMPs and TIMPs in Keratinocytes

| Protein/Enzyme | Effect of Lucidone | Observed Outcome | Reference |

| MMP-9 | Activation | Promotes migration/invasion | nih.gov |

| MMP-2 | Activation | Promotes migration/invasion | nih.gov |

| uPA | Activation | Promotes migration/invasion | nih.gov |

| uPAR | Activation | Promotes migration/invasion | nih.gov |

| TIMP-1 | Suppression | Promotes migration/invasion | nih.gov |

| TIMP-2 | Suppression | Promotes migration/invasion | nih.gov |

| PAI-1 | Suppression | Promotes migration/invasion | nih.gov |

Cell Cycle Regulatory Proteins

Cell cycle progression is a highly regulated process governed by a complex network of proteins, including cyclins, cyclin-dependent kinases (CDKs), and their inhibitors (CDKIs) such as p21, p27, and p53. Cyclin D1 (CCND1) is a key regulator for the transition from the G1 to the S phase of the cell cycle. nih.gov

Studies have shown that Lucidone influences cell cycle regulatory proteins. In keratinocytes, Lucidone promoted cell cycle progression by increasing the expression of proliferating cell nuclear antigen (PCNA) and CDK4, while simultaneously decreasing the expression of p21 and p27 nih.gov. Furthermore, Lucidone induced the nuclear translocation of β-catenin, which was associated with increased expression of transcriptional target genes, including c-Myc and cyclin-D1, through a GSK3β-dependent pathway nih.gov.

Table 2: Effects of Lucidone on Cell Cycle Regulatory Proteins in Keratinocytes

| Protein/Gene | Effect of Lucidone | Pathway/Mechanism | Reference |

| PCNA | Increased expression | Promotes cell cycle | nih.gov |

| CDK4 | Increased expression | Promotes cell cycle | nih.gov |

| p21 | Decreased expression | Promotes cell cycle | nih.gov |

| p27 | Decreased expression | Promotes cell cycle | nih.gov |

| β-catenin | Nuclear translocation | GSK3β-dependent pathway | nih.gov |

| c-Myc | Increased expression | Transcriptional target | nih.gov |

| Cyclin D1 | Increased expression | Transcriptional target | nih.gov |

Epithelial-Mesenchymal Transition (EMT) Markers

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic cell-cell adhesion and acquire a mesenchymal phenotype, which enhances their migratory and invasive capabilities. Key markers of EMT include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as vimentin, Twist, and Snail.

Lucidone has been observed to induce EMT in keratinocytes. This effect is characterized by the downregulation of epithelial marker proteins, specifically E-cadherin and occludin, and a concomitant upregulation of mesenchymal marker proteins, including vimentin, Twist, and Snail nih.gov.

Table 3: Effects of Lucidone on Epithelial-Mesenchymal Transition (EMT) Markers in Keratinocytes

| Marker Type | Protein | Effect of Lucidone | Reference |

| Epithelial | E-cadherin | Downregulation | nih.gov |

| Epithelial | Occludin | Downregulation | nih.gov |

| Mesenchymal | Vimentin | Upregulation | nih.gov |

| Mesenchymal | Twist | Upregulation | nih.gov |

| Mesenchymal | Snail | Upregulation | nih.gov |

Multidrug Resistance Protein 1 (MDR1)

Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein 1 (ABCB1), is an ATP-dependent efflux pump located in the cell membrane. It plays a significant role in pumping various foreign substances out of cells and is implicated in the development of multidrug resistance in cancer cells following chemotherapy.

Lucidone has been shown to inhibit the expression of MDR1. In studies involving pancreatic cancer cells (MIA Paca-2 and gemcitabine-resistant MIA Paca-2GEMR cells), Lucidone significantly inhibited MDR1 expression by modulating the High-Mobility Group Box 1 (HMGB1)/Receptor for Advanced Glycation End Products (RAGE)/PI3K/Akt signaling pathway. This inhibition by Lucidone was associated with enhanced chemosensitivity, particularly when combined with gemcitabine (B846) treatment in resistant pancreatic cancer cells.

Table 4: Effect of Lucidone on MDR1 Expression and Chemosensitivity

| Target | Cell Type | Effect of Lucidone | Associated Outcome | Reference |

| MDR1 | Pancreatic cancer cells (MIA Paca-2, MIA Paca-2GEMR) | Inhibition of expression | Enhanced chemosensitivity, particularly with gemcitabine |

High-Mobility Group Box 1 (HMGB1) and Receptor for Advanced Glycation End Products (RAGE)

High-Mobility Group Box 1 (HMGB1) is a protein that plays a complex role in tumor biology. When released into the extracellular space, HMGB1 can bind to the Receptor for Advanced Glycation End Products (RAGE), a member of the immunoglobulin superfamily. The HMGB1/RAGE axis is involved in various biological processes, including inflammation, cell invasion, autophagy, apoptosis, and tumor progression, and has been linked to multidrug resistance.

Lucidone has been found to inhibit the HMGB1/RAGE/PI3K/Akt signaling pathway in pancreatic cancer cells. Specifically, Lucidone significantly reduced the protein levels of both HMGB1 and RAGE in gemcitabine-resistant pancreatic cancer cells. This inhibitory action contributes to Lucidone's ability to promote apoptotic cell death and inhibit the expression of autophagic proteins (Atg5, Beclin-1, LC3-II, and Vps34), thereby reducing autophagy and enhancing chemosensitivity in gemcitabine-resistant cells.

Table 5: Effects of Lucidone on HMGB1 and RAGE Signaling

| Target | Cell Type | Effect of Lucidone | Associated Outcome | Reference |

| HMGB1 | Pancreatic cancer cells (MIA Paca-2, MIA Paca-2GEMR) | Inhibition of protein levels | Reduced autophagy, enhanced apoptosis, increased chemosensitivity | |

| RAGE | Pancreatic cancer cells (MIA Paca-2, MIA Paca-2GEMR) | Inhibition of protein levels | Reduced autophagy, enhanced apoptosis, increased chemosensitivity | |

| PI3K/Akt pathway | Pancreatic cancer cells (MIA Paca-2, MIA Paca-2GEMR) | Inhibition | Reduced autophagy, enhanced apoptosis, increased chemosensitivity |

Enzyme Activity Modulation

Tyrosinase Activity Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis, making its activity a primary target for inhibiting melanogenesis.

Lucidone has been identified as a potent inhibitor of tyrosinase activity. It strongly inhibits mushroom tyrosinase activity. Furthermore, in alpha-MSH-induced B16 melanoma cells, Lucidone significantly inhibits cellular tyrosinase activity, leading to a decrease in melanin content. Mechanistically, Lucidone attenuates the expression of tyrosinase and Microphthalmia-associated Transcription Factor (MITF) protein in a concentration-dependent manner, as evidenced by western blot analysis. Quantitative real-time reverse-transcription polymerase chain reaction (RT-PCR) has further confirmed that Lucidone inhibits the expression of tyrosinase mRNA. While Lucidone exerts these antimelanogenic effects, it was not found to play a major role in the induction of the ERK signaling pathway. The antimelanogenic activity of Lucidone is thus primarily attributed to its direct inhibition of tyrosinase activity and the suppression of tyrosinase and MITF expression.

Table 6: Effects of Lucidone on Tyrosinase Activity and Melanogenesis

| Target | Cell/Enzyme System | Effect of Lucidone | Associated Outcome | Reference |

| Tyrosinase activity | Mushroom tyrosinase | Strong inhibition | N/A | |

| Tyrosinase activity | α-MSH-induced B16 melanoma cells | Significant inhibition | Decreased melanin content | |

| Tyrosinase protein expression | α-MSH-induced B16 melanoma cells | Attenuation (concentration-dependent) | Decreased melanin content | |

| Tyrosinase mRNA expression | α-MSH-induced B16 melanoma cells | Inhibition | Decreased melanin content | |

| MITF protein expression | α-MSH-induced B16 melanoma cells | Attenuation (concentration-dependent) | Decreased melanin content | |

| ERK signaling pathway | α-MSH-induced B16 melanoma cells | No major role in activation | N/A |

Cyclooxygenase (COX) Isoenzyme Inhibition

Lucidone significantly inhibits the production of prostaglandin E2 (PGE2), a crucial inflammatory mediator, in various experimental models. Studies in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells and LPS-induced mice have shown that lucidone effectively reduces PGE2 levels nih.govwikipedia.orguni.lueasychem.org. This inhibitory effect is consistently accompanied by a dose-dependent decrease in both the mRNA and protein expression levels of cyclooxygenase-2 (COX-2) nih.govwikipedia.orguni.lueasychem.org.

The mechanism underlying lucidone's COX-2 inhibition involves the downregulation of key transcription factors. Lucidone has been shown to suppress the binding of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are common response elements for COX-2 gene expression nih.govwikipedia.orgeasychem.org. Furthermore, lucidone inhibits the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (p38MAPKs), signaling pathways that play significant roles in PGE2 production nih.govwikipedia.orgeasychem.org. In human skin keratinocytes (HaCaT cells), pretreatment with lucidone also significantly inhibited 2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)-induced PGE2 production and COX-2 expression.

Table 1: Effect of Lucidone on Inflammatory Mediators and Enzymes in LPS-Induced RAW 264.7 Murine Macrophage Cells

| Inflammatory Mediator/Enzyme | Effect of Lucidone | Mechanism/Observation | Reference |

| PGE2 Production | Significantly inhibited | Dose-dependent reduction | nih.govwikipedia.orguni.lueasychem.org |

| COX-2 mRNA Expression | Dose-dependently inhibited | Downregulation of gene expression | nih.govwikipedia.orguni.lueasychem.org |

| COX-2 Protein Expression | Dose-dependently inhibited | Downregulation of protein levels | nih.govwikipedia.orguni.lueasychem.org |

| NF-κB Activation | Inhibited | Reduced nuclear translocation and DNA binding | nih.govwikipedia.orgeasychem.org |

| AP-1 Binding | Inhibited | Downregulation of AP-1 binding | nih.govwikipedia.orgeasychem.org |

| JNK/p38MAPKs Activation | Inhibited | Reduced phosphorylation, impacting downstream signaling | nih.govwikipedia.orgeasychem.org |

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Lucidone exerts a potent anti-inflammatory effect through the inhibition of inducible nitric oxide synthase (iNOS). It significantly reduces the production of nitric oxide (NO) in LPS-induced RAW 264.7 murine macrophage cells and in LPS-challenged mice nih.govwikipedia.orguni.lueasychem.org. This reduction in NO is directly correlated with a dose-dependent decrease in both the mRNA and protein expression levels of iNOS nih.govwikipedia.orguni.lueasychem.org.

The mechanistic basis for lucidone's iNOS inhibition is multifaceted. It involves the suppression of transcription factor NF-κB activation, a critical regulator of iNOS gene expression wikipedia.orguni.lueasychem.org. Lucidone achieves this by preventing the degradation of I-κB, a protein that sequesters NF-κB in the cytoplasm, thereby reducing NF-κB's nuclear translocation and DNA binding nih.govwikipedia.orgeasychem.org. Additionally, lucidone inhibits the activation of JNK and p38MAPKs signals, which are implicated in NO production and NF-κB/AP-1 activation nih.govwikipedia.orgeasychem.org.

Table 2: Effect of Lucidone on Nitric Oxide Production and iNOS Expression in LPS-Induced Models

| Inflammatory Mediator/Enzyme | Effect of Lucidone | Mechanism/Observation | Reference |

| Nitric Oxide (NO) Production | Significantly inhibited | Dose-dependent reduction | nih.govwikipedia.orguni.lueasychem.org |

| iNOS mRNA Expression | Dose-dependently inhibited | Downregulation of gene expression | nih.govwikipedia.orguni.lueasychem.org |

| iNOS Protein Expression | Dose-dependently inhibited | Downregulation of protein levels | nih.govwikipedia.orguni.lueasychem.org |

| NF-κB Activation | Inhibited | Reduced nuclear translocation and DNA binding | nih.govwikipedia.orgeasychem.org |

| I-κB Degradation | Prevented | Associated with reduced NF-κB translocation | wikipedia.orguni.lueasychem.org |

| JNK/p38MAPKs Activation | Inhibited | Reduced phosphorylation, impacting downstream signaling | nih.govwikipedia.orgeasychem.org |

Viral Protease Inhibition (e.g., DENV NS2B/3 protease)

Lucidone demonstrates antiviral activity, notably against Dengue virus (DENV) and Hepatitis C virus (HCV), by targeting viral proteases and modulating host antiviral responses. For DENV, lucidone exhibits inhibitory activity with an EC50 value of 25 ± 3 μM. A key mechanism of its anti-DENV action is the significant suppression of DENV NS2B/NS3 protease activity.

This inhibition is intricately linked to lucidone's ability to induce heme oxygenase-1 (HO-1) production. The product of HO-1 activity, biliverdin (B22007) (PubChem CID: 5280353), is known to directly inhibit DENV protease activity. The anti-DENV efficacy of lucidone is attenuated when HO-1 gene expression is silenced or its activity is blocked, underscoring the critical role of HO-1 in this antiviral mechanism. Furthermore, lucidone stimulates nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor involved in the transactivation of HO-1 expression, thereby contributing to its anti-DENV effects. The suppression of DENV NS2B/NS3 protease by lucidone ultimately leads to the rescue of the DENV-suppressed antiviral interferon (IFN) response, effectively inhibiting viral replication.

Beyond DENV, lucidone has also been reported to suppress HCV replication. This effect is similarly mediated by the induction of HO-1 expression, which leads to an enhancement of the antiviral IFN response and direct inhibition of HCV NS3/4A protease activity.

Table 3: Antiviral Activity of Lucidone Against Dengue Virus

| Target/Activity | Effect of Lucidone | Value/Observation | Reference |

| DENV Replication | Inhibited | EC50 = 25 ± 3 μM | |

| DENV NS2B/NS3 Protease Activity | Significantly suppressed | Linked to HO-1 induction and biliverdin production | |

| Heme Oxygenase-1 (HO-1) Production | Significantly induced | Contributes to anti-DENV activity | |

| Nrf2 Stimulation | Stimulated | Involved in HO-1 transactivation | |

| Antiviral IFN Response | Rescued/Augmented | Due to DENV NS2B/NS3 protease suppression |

Protein Tyrosine Kinase Activity Modulation

While comprehensive detailed research findings and specific quantitative data, such as IC50 values, for lucidone's direct modulation of protein tyrosine kinase (PTK) activity are not extensively detailed within the scope of the current search results, some studies suggest its involvement in this area. Lucidone has been investigated for its antitumor activity in various human cancer cell lines in vitro, with indications that these effects may be mediated, in part, through the inhibition of protein tyrosine kinase activities. Protein tyrosine kinases are crucial enzymes involved in numerous cellular signaling pathways that regulate cell proliferation, differentiation, and survival, and their aberrant activity is often linked to cancer development. While the precise mechanisms and specific PTK targets of lucidone require further elucidation with dedicated studies, this preliminary information suggests a potential role for lucidone in modulating PTK activity as part of its broader biological effects.

Pre Clinical Biological Activities in Experimental Models in Vitro and in Vivo

Anti-inflammatory Effects

Lucidone (B1675363) B has been shown to possess significant anti-inflammatory properties by modulating key pathways involved in the inflammatory response.

Inhibition of Inflammation in Macrophage Models (e.g., RAW 264.7 cells)

In laboratory studies using RAW 264.7 murine macrophage cells, Lucidone B has been observed to effectively counteract inflammatory responses induced by lipopolysaccharide (LPS). The compound significantly inhibits the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, it markedly decreases the secretion of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade. nih.gov

The mechanism behind these effects involves the suppression of the enzymes responsible for producing these mediators. Research shows that Lucidone B inhibits the messenger RNA (mRNA) and protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. nih.gov This inhibition is achieved by targeting upstream signaling pathways. Lucidone B prevents the degradation of I-kappa B (IκB), which in turn reduces the translocation of the nuclear factor-kappa B (NF-κB) complex into the nucleus. nih.gov It also hinders the binding of NF-κB to its target DNA. Additionally, Lucidone B inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs) signaling pathways, which are crucial for the production of NO, PGE2, and TNF-α. nih.gov

Table 1: Effects of Lucidone B on Inflammatory Markers in RAW 264.7 Macrophage Cells

| Marker | Effect of Lucidone B | Underlying Mechanism |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of production | Downregulation of iNOS expression |

| Prostaglandin E2 (PGE2) | Inhibition of production | Downregulation of COX-2 expression |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased secretion | Inhibition of NF-κB and MAPKs signaling |

| iNOS and COX-2 | Inhibition of mRNA and protein expression | Inhibition of NF-κB and MAPKs signaling |

| NF-κB | Reduced nuclear translocation and DNA binding | Prevention of IκB degradation |

Modulation of Inflammatory Responses in Animal Models (e.g., LPS-induced inflammation, croton oil-induced edema)

The anti-inflammatory effects of Lucidone B have also been confirmed in animal models. In mice with LPS-induced acute systemic inflammation, pretreatment with Lucidone B led to a significant reduction in the production of NO, PGE2, and TNF-α. nih.gov This in vivo study corroborated the in vitro findings, demonstrating that Lucidone B also suppressed the mRNA and protein levels of iNOS and COX-2 in these animals. nih.gov The underlying mechanism was again linked to the inhibition of the NF-κB and activator protein-1 (AP-1) pathways, as Lucidone B was shown to prevent NF-κB's nuclear translocation and DNA binding. nih.gov

While specific studies on Lucidone B using the croton oil-induced ear edema model—a standard assay for topical anti-inflammatory agents—are not detailed, this model is widely used to assess agents that inhibit inflammatory mediators like prostaglandins, which Lucidone B is known to suppress. sld.cunih.govnih.gov

Table 2: In Vivo Anti-inflammatory Effects of Lucidone B in LPS-Induced Mice

| Inflammatory Mediator | Effect of Lucidone B Pretreatment |

|---|---|

| Nitric Oxide (NO) | Inhibited production |

| Prostaglandin E2 (PGE2) | Inhibited production |

Antioxidant Effects

Lucidone B exhibits protective effects against cellular damage caused by oxidative stress.

Protection against Oxidative Stress in Cellular Models (e.g., keratinocytes, hepatocytes)

In human keratinocyte (HaCaT) cells, Lucidone B has been shown to protect against oxidative damage induced by free radicals. researchgate.net It demonstrates a significant ability to mitigate the cytotoxic effects of oxidative stressors. researchgate.net

Similarly, in human hepatic (HepG2) cells, Lucidone B provides a hepatoprotective effect against alcohol-induced oxidative stress. nih.gov Pretreatment with the compound significantly reduces the leakage of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov It also decreases the levels of reactive oxygen species (ROS), malondialdehyde (MDA), and prevents the depletion of glutathione (B108866) (GSH), a key intracellular antioxidant. nih.gov

The antioxidant mechanism of Lucidone B is linked to the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net This activation leads to an increased expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, thereby enhancing the cell's ability to combat oxidative stress. nih.govresearchgate.net

Table 3: Antioxidant Effects of Lucidone B in Cellular Models

| Cell Model | Stressor | Protective Effects of Lucidone B |

|---|---|---|

| Human Keratinocytes (HaCaT) | Free radicals (AAPH) | Reduced cytotoxicity and ROS levels |

Dermatoprotective and Anti-melanogenic Activities

Lucidone B has been investigated for its potential benefits in skin health, particularly in regulating melanin (B1238610) production.

Inhibition of Melanin Production in Melanocyte Models

In studies using B16 melanoma cells, a common model for studying melanogenesis, Lucidone B has been identified as a novel melanin inhibitor. researchgate.netnih.gov It significantly decreases the melanin content in these cells in a concentration-dependent manner. researchgate.netnih.gov

The primary mechanism for this anti-melanogenic activity is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. researchgate.netnih.gov Lucidone B directly inhibits the activity of mushroom tyrosinase and also suppresses cellular tyrosinase activity in B16 cells. researchgate.netnih.gov Furthermore, it attenuates the expression of tyrosinase at both the mRNA and protein levels. researchgate.netnih.gov This is achieved by downregulating the Microphthalmia-associated Transcription Factor (MITF), a key transcription factor that governs the expression of tyrosinase. researchgate.netnih.gov

Table 4: Anti-melanogenic Effects of Lucidone B in B16 Melanoma Cells

| Parameter | Effect of Lucidone B |

|---|---|

| Melanin Content | Significantly decreased |

| Tyrosinase Activity | Inhibited |

| Tyrosinase Expression | Suppressed (mRNA and protein levels) |

Protection of Skin Keratinocytes from Oxidative Damage

Lucidone B has demonstrated a protective role for human skin keratinocytes (HaCaT cells) against oxidative damage induced by free radicals. researchgate.net In experimental models, pretreatment with Lucidone B was found to significantly counter the cytotoxic effects of the free radical generator AAPH. researchgate.net Specifically, AAPH treatment reduced the viability of HaCaT cells to 62.3%, but this reduction was dose-dependently mitigated by the presence of Lucidone B. researchgate.net

The protective mechanism involves the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the transcription factor Nrf2. researchgate.net This pathway is a key component of the cellular defense against oxidative stress. researchgate.net Lucidone B was shown to suppress the generation of reactive oxygen species (ROS) induced by AAPH in HaCaT cells. researchgate.net Furthermore, it inhibited AAPH-induced lipid peroxidation, as evidenced by a significant reduction in intracellular malondialdehyde (MDA) levels. researchgate.net The compound also prevented DNA damage, with studies showing that Lucidone B at concentrations of 5 and 10 µg/mL significantly inhibited the DNA strand breaks caused by AAPH exposure. researchgate.net

| Experimental Model | Stress Inducer | Key Findings | Mechanism of Action |

| Human Keratinocytes (HaCaT cells) | AAPH (free radical generator) | Increased cell viability, reduced intracellular ROS, inhibited lipid peroxidation (MDA levels), and prevented DNA damage. researchgate.netresearchgate.net | Upregulation of HO-1 and Nrf2 antioxidant genes; downregulation of NF-κB signaling. researchgate.net |

Hepatoprotective Effects

Mitigation of Liver Cell Damage in Experimental Models (e.g., alcohol-induced oxidative stress)

In vitro studies using human hepatoma (HepG2) cells have highlighted the hepatoprotective potential of Lucidone B against alcohol-induced oxidative stress. nih.govsci-hub.se When these liver cells were exposed to ethanol, there was a significant increase in the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of cell damage. nih.govsci-hub.se Pretreatment with Lucidone B was shown to significantly inhibit this leakage of ALT and AST in a dose-dependent manner, without causing any apparent cytotoxicity itself. nih.govsci-hub.se

The protective action of Lucidone B is linked to its ability to counteract oxidative stress. The compound significantly decreased ethanol-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), malondialdehyde (MDA), and reactive oxygen species (ROS). nih.govsci-hub.se It also mitigated the depletion of glutathione (GSH), a crucial intracellular antioxidant. nih.govsci-hub.se Mechanistically, Lucidone B upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) by activating the NF-E2-related factor 2 (Nrf2) signaling pathway. nih.gov This upregulation of phase-II enzymes and HO-1 is considered a pivotal mechanism for its hepatoprotective effects. nih.govsci-hub.se

| Experimental Model | Stress Inducer | Biomarkers of Damage | Effect of Lucidone B |

| Human Hepatoma (HepG2) cells | Ethanol (100mM) | Increased Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) release. nih.govsci-hub.se | Significantly inhibited the release of ALT and AST. nih.govsci-hub.se |

| Human Hepatoma (HepG2) cells | Ethanol (100mM) | Increased Nitric Oxide (NO), TNF-α, Malondialdehyde (MDA), and Reactive Oxygen Species (ROS); depletion of Glutathione (GSH). nih.govsci-hub.se | Significantly decreased levels of NO, TNF-α, MDA, and ROS; prevented GSH depletion. nih.govsci-hub.se |

Anti-obesity and Hypolipidemic Effects

Suppression of Adipogenesis in Adipocyte Models

Lucidone B has been shown to interfere with the process of adipogenesis, which is the formation of fat cells. In studies using the 3T3-L1 preadipocyte cell line, a standard model for studying fat cell development, Lucidone B demonstrated an ability to suppress their differentiation into mature adipocytes. nih.gov At a concentration of 40 μmol/L, Lucidone B effectively inhibited adipogenesis by reducing the transcription levels of key adipogenic genes. nih.govresearchgate.net These genes include Peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are master regulators of fat cell differentiation. nih.gov Other affected genes included Liver X receptor alpha (LXR-α), lipoprotein lipase (B570770) (LPL), fatty acid-binding protein 4 (aP2), glucose transporter type 4 (GLUT4), and adiponectin. nih.gov

| Cell Model | Concentration of Lucidone B | Effect on Adipogenesis | Affected Genes |

| 3T3-L1 preadipocytes | 40 μmol/L | Suppressed differentiation into mature adipocytes. nih.gov | Downregulated transcription of PPARγ, C/EBPα, LXR-α, LPL, aP2, GLUT4, and adiponectin. nih.govresearchgate.net |

Alleviation of High-Fat Diet Induced Obesity in Animal Models

The anti-obesity effects of Lucidone B have also been observed in animal models. nih.gov In a study involving C57BL/6 mice fed a high-fat diet (60% energy from fat), supplementation with Lucidone B for 12 weeks led to significant positive outcomes. nih.gov The mice receiving Lucidone B exhibited reduced body weight and liver weight compared to the control group on the high-fat diet alone. nih.govresearchgate.net There was also a notable reduction in the mass of epididymal and perirenal adipose tissue. nih.gov

Furthermore, Lucidone B treatment improved the food efficiency ratio (calculated as the percentage of weight gain divided by food intake) and led to lower plasma levels of cholesterol, triglycerides, glucose, and insulin (B600854). nih.govresearchgate.net Analysis of the adipose tissue from the Lucidone B-treated mice revealed a reduction in the average size of fat cells and a lower percentage of large adipocytes. nih.gov These findings suggest that dietary intake of Lucidone B can alleviate the effects of a high-fat diet. nih.gov

| Animal Model | Diet | Duration | Key Outcomes |

| C57BL/6 mice | High-Fat Diet (60% kcal from fat) | 12 weeks | Reduced body and liver weight; reduced epididymal and perirenal adipose tissue; decreased food efficiency; lowered plasma cholesterol, triglycerides, glucose, and insulin; reduced average fat-cell size. nih.govresearchgate.net |

Anti-viral Activities

Lucidone B has been identified as having inhibitory activity against certain viruses, notably Hepatitis C Virus (HCV) and Dengue virus (DENV). nih.govmedchemexpress.com In studies using an HCV replicon system, Lucidone B significantly suppressed HCV RNA levels. nih.govnih.gov The 50% effective concentration (EC50) was found to be 15 ± 0.5 μM in the HCV replicon assay and 20 ± 1.1 μM in an infectious assay using the JFH-1 strain of the virus. nih.govnih.gov The compound did not show significant cytotoxicity at effective concentrations. nih.gov

The anti-HCV mechanism of Lucidone B is linked to the induction of heme oxygenase-1 (HO-1). nih.govnih.gov This induction leads to an increase in the production of biliverdin (B22007), which in turn promotes an antiviral interferon response and inhibits the activity of the HCV NS3/4A protease. nih.gov The anti-HCV action of Lucidone B was reversed when HO-1 activity was blocked or when the genes for HO-1 or its regulator, Nrf2, were silenced, confirming the importance of this pathway. nih.govnih.gov Additionally, when combined with other anti-HCV agents like alpha interferon, telaprevir, BMS-790052, or PSI-7977, Lucidone B showed a synergistic effect in suppressing HCV RNA replication. nih.govnih.gov Lucidone B has also been reported to have inhibitory activity against Dengue virus (DENV) with an EC50 of 25 μM. medchemexpress.com

| Virus | Experimental System | EC50 | Mechanism of Action |

| Hepatitis C Virus (HCV) | HCV replicon system, JFH-1 infectious assay | 15 ± 0.5 μM (replicon), 20 ± 1.1 μM (JFH-1) nih.govnih.gov | Induces Nrf2-mediated heme oxygenase-1 (HO-1), leading to biliverdin production which inhibits the NS3/4A protease and enhances the interferon response. nih.gov |

| Dengue Virus (DENV) | In vitro cell culture | 25 μM medchemexpress.com | Not specified in the provided context. |

Inhibition of Dengue Virus (DENV) Replication in Cellular and Animal Models

Lucidone B has demonstrated significant antiviral activity against the dengue virus (DENV) in both cellular (in vitro) and animal (in vivo) models. nih.gov In laboratory settings, Lucidone B was found to suppress DENV replication in infected Huh-7 cells. researchgate.net Its efficacy was confirmed through quantitative-reverse-transcription-polymerase chain reaction (qRT-PCR) analysis, which determined a 50% effective concentration (EC₅₀) value of 25 ± 3 μM. nih.gov

The primary mechanism behind this antiviral action involves the induction of heme oxygenase-1 (HO-1), a cellular enzyme with protective functions. nih.gov Lucidone B stimulates the production of HO-1 via the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov The elevated levels of HO-1 then inhibit the activity of the DENV NS2B/NS3 protease, a viral enzyme crucial for its replication. nih.gov This inhibition helps to restore the host's antiviral interferon (IFN) response, which is typically suppressed by the virus. nih.gov The crucial role of HO-1 was confirmed in experiments where silencing the HO-1 gene or blocking its activity with an inhibitor attenuated the anti-DENV effects of Lucidone B. nih.gov

The therapeutic potential of Lucidone B was further evaluated in a DENV-infected suckling mouse model. nih.govresearchgate.net In these in vivo studies, administration of Lucidone B effectively protected the mice from the lethal effects of DENV infection, leading to a sustained survival rate and a reduction in viral titers in the infected animals. nih.govresearchgate.net

Table 1: In Vitro Anti-Dengue Virus (DENV) Activity of Lucidone B

| Parameter | Value | Cell Line |

|---|

| EC₅₀ | 25 ± 3 μM | Huh-7 |

Suppression of Hepatitis C Virus (HCV) Replication in Replicon Systems

Lucidone B has been identified as a potent inhibitor of Hepatitis C Virus (HCV) replication in various in vitro models, particularly in HCV replicon systems. nih.govnih.govasm.org These systems are composed of subgenomic HCV RNA molecules that can replicate autonomously within hepatoma cells, serving as a key tool for discovering and evaluating antiviral agents. frontiersin.org

In studies using an HCV replicon system, Lucidone B significantly suppressed HCV RNA levels in a concentration-dependent manner. nih.govasm.org The 50% effective concentration (EC₅₀) for reducing HCV RNA was calculated to be 15 ± 0.5 μM. nih.govnih.govasm.org Furthermore, in an infectious assay using the JFH-1 strain of HCV, the EC₅₀ was determined to be 20 ± 1.1 μM. nih.govnih.govasm.org Notably, these antiviral concentrations showed no significant cytotoxicity. nih.govnih.govasm.org

Similar to its anti-DENV activity, the mechanism of Lucidone B against HCV involves the induction of heme oxygenase-1 (HO-1). nih.govasm.orgresearchgate.net Lucidone B stimulates HO-1 production by activating the Nrf2 pathway. nih.govasm.org The resulting increase in HO-1 and its product, biliverdin, leads to the inhibition of the HCV NS3/4A protease and the induction of an antiviral interferon response. nih.govasm.org The essential role of this pathway was demonstrated when blocking HO-1 activity or silencing the HO-1 or Nrf2 genes abrogated the anti-HCV effects of Lucidone B. nih.govasm.org

Table 2: In Vitro Anti-Hepatitis C Virus (HCV) Activity of Lucidone B

| Assay System | EC₅₀ Value |

|---|---|

| HCV Replicon Assay | 15 ± 0.5 μM |

| HCV JFH-1 Infectious Assay | 20 ± 1.1 μM |

Wound Healing Promotion

Enhancement of Keratinocyte and Fibroblast Proliferation and Migration

Lucidone B has been shown to promote key cellular processes involved in wound healing, specifically the proliferation and migration of keratinocytes and fibroblasts. nih.gov In studies using human keratinocyte (HaCaT) and fibroblast (Hs68) cell lines, Lucidone B demonstrated cell- and dose-specific effects on their growth and movement. nih.gov

In keratinocytes, Lucidone B promotes cell-cycle progression by increasing the expression of proteins like PCNA and CDK4, while decreasing cell-cycle inhibitors such as p21 and p27. nih.gov It also induces nuclear translocation of β-catenin, which in turn increases the expression of its target genes, including c-Myc and cyclin-D1, further driving proliferation. nih.gov Additionally, Lucidone B appears to facilitate keratinocyte migration by activating matrix metalloproteinases (MMP-9 and MMP-2) and the urokinase-type plasminogen activator (uPA), which are enzymes that remodel the extracellular matrix. nih.gov This process is partly mediated through the activation of the PI3K/AKT and NF-κB signaling pathways. nih.gov

Promotion of Angiogenesis in Experimental Models

Angiogenesis, the formation of new blood vessels, is a critical component of the wound healing process. Research indicates that Lucidone B promotes angiogenesis. nih.gov In experimental models, Lucidone B was found to increase the proliferation and migration of endothelial cells, which are the primary cells involved in forming new blood vessels. nih.gov The compound was also observed to trigger angiogenesis by upregulating the expression of key molecules such as MMP-9, uPA, and the Intercellular Adhesion Molecule 1 (ICAM-1). nih.gov Furthermore, Lucidone B can activate macrophages to produce Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates the growth of endothelial cells, thereby contributing to neovascularization in the wound bed. nih.gov

Accelerated Wound Closure in Animal Models

The pro-healing effects of Lucidone B observed in cellular models have been successfully translated to in vivo animal studies. nih.gov In a mouse model of cutaneous wound healing, the topical application of an ointment containing Lucidone B resulted in significantly accelerated wound closure compared to control ointment-treated animals. nih.govresearchgate.net The compound was shown to accelerate healing in punched wounds on mice, demonstrating its potential for therapeutic use in wound management. nih.govnih.gov The enhanced healing is attributed to the coordinated effects of Lucidone B on keratinocytes, fibroblasts, and endothelial cells, which are mediated through the activation of PI3K/AKT, Wnt/β-catenin, and NF-κB signaling pathways. nih.gov

Anticancer Research Focus (Mechanistic aspects in cell lines)

While much of the research on Lucidone B has focused on its antiviral and wound-healing properties, it has also been investigated for its potential as an anticancer agent. Studies in various cancer cell lines have begun to elucidate the mechanistic aspects of its activity.

Lucidone B has been shown to induce apoptosis, or programmed cell death, in human cancer cells. For instance, in human oral squamous cell carcinoma (OSCC) lines, Lucidone B treatment led to cell cycle arrest at the G2/M phase and triggered apoptosis. This was associated with an increase in the production of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases, which are key executioners of apoptosis.

In other cancer cell lines, such as human leukemia cells, Lucidone B has also demonstrated the ability to induce apoptosis and inhibit cell proliferation. The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt pathway and the MAPK pathway. The ability of Lucidone B to induce oxidative stress appears to be a common mechanism contributing to its anticancer effects across different cancer cell types.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Lucidone B |

| Biliverdin |

| Interferon |

| Telaprevir |

| BMS-790052 |

Inhibition of Autophagy in Pancreatic Cancer Cells

Lucidone, a natural compound, has demonstrated significant effects on the process of autophagy in pancreatic cancer cells. nih.govnchu.edu.tw Autophagy is a cellular self-degradation process that is often dysregulated in cancer, contributing to cell survival and drug resistance. Research has shown that lucidone can inhibit this process, thereby sensitizing cancer cells to treatment.

In a study involving pancreatic ductal adenocarcinoma (PDAC) cells, lucidone treatment was found to significantly inhibit the expression of key autophagic proteins. nih.gov These proteins, including Atg5, Beclin-1, LC3-II, and Vps34, are crucial for the formation and maturation of autophagosomes. nih.govnchu.edu.tw The inhibition of these proteins was observed in both standard MIA Paca-2 pancreatic cancer cells and their gemcitabine-resistant counterparts (MIA Paca-2GEMR). nih.govnchu.edu.tw This suggests that lucidone's anti-autophagic activity is effective even in drug-resistant cancer cell lines.

The mechanism behind this inhibition involves the HMGB1/RAGE/PI3K/Akt signaling pathway. nih.govnchu.edu.tw Lucidone treatment was shown to suppress this pathway, which is known to be involved in the regulation of autophagy. nih.govnchu.edu.tw Specifically, lucidone attenuated both intracellular and extracellular levels of HMGB1 and RAGE, as well as Beclin-1 and Vps34. nchu.edu.tw This disruption of the signaling cascade ultimately leads to a reduction in autophagy, which in turn promotes apoptotic cell death. nih.govnchu.edu.tw

The following table summarizes the key autophagic proteins inhibited by lucidone in pancreatic cancer cells, as identified in the research.

| Target Protein | Cell Line(s) | Observed Effect | Reference |

| Atg5 | MIA Paca-2, MIA Paca-2GEMR | Decreased Expression | nih.govnchu.edu.tw |

| Beclin-1 | MIA Paca-2, MIA Paca-2GEMR | Decreased Expression | nih.govnchu.edu.tw |

| LC3-II | MIA Paca-2, MIA Paca-2GEMR | Decreased Expression | nih.govnchu.edu.tw |

| Vps34 | MIA Paca-2, MIA Paca-2GEMR | Decreased Expression | nih.govnchu.edu.tw |

Enhancement of Chemosensitivity in Drug-Resistant Cancer Cell Models

A significant challenge in cancer therapy is the development of drug resistance. Lucidone has shown promise in overcoming this obstacle by enhancing the chemosensitivity of drug-resistant cancer cells. nih.gov This effect is closely linked to its ability to inhibit autophagy and the expression of multidrug resistance proteins. nih.gov

In studies with gemcitabine-resistant pancreatic cancer cells (MIA Paca-2GEMR), treatment with lucidone in combination with gemcitabine (B846) resulted in a remarkable suppression of cell proliferation. nih.govnchu.edu.tw This indicates that lucidone can restore the sensitivity of resistant cells to conventional chemotherapy. The underlying mechanism for this enhanced chemosensitivity is the inhibition of the HMGB1/RAGE/PI3K/Akt signaling pathway, which leads to the suppression of multidrug resistance protein 1 (MDR1). nih.gov

The data from these studies provide a clear indication of lucidone's potential as an adjunct to chemotherapy. By targeting the mechanisms that cancer cells use to evade treatment, lucidone can help to improve the efficacy of existing anticancer drugs.

The table below illustrates the effect of lucidone on the chemosensitivity of pancreatic cancer cells to gemcitabine.

| Cell Line | Treatment | Outcome | Reference |

| MIA Paca-2GEMR | Lucidone + Gemcitabine | Enhanced chemosensitivity, reduced cell proliferation | nih.govnchu.edu.tw |

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, allowing them to grow and spread uncontrollably. Lucidone has been shown to counteract this by inducing apoptosis in various cancer cell lines. nih.govnchu.edu.tw

In pancreatic cancer cells, lucidone treatment significantly promoted apoptotic cell death. nih.govnchu.edu.tw This pro-apoptotic effect is a direct consequence of its ability to inhibit the pro-survival autophagy pathway. nchu.edu.tw By shutting down the cell's self-recycling mechanism, lucidone pushes the cancer cells towards a path of self-destruction.

The induction of apoptosis by lucidone is not limited to pancreatic cancer. Other studies have demonstrated its cytotoxic effects and ability to induce apoptosis in other cancer cell lines, such as human chronic myeloid leukemia (K562) cells. nih.gov The molecular mechanisms often involve the arrest of the cell cycle and the activation of apoptotic pathways. nih.gov

The following table provides a summary of the cancer cell lines in which lucidone has been shown to induce apoptosis.

| Cell Line | Cancer Type | Key Findings | Reference |

| MIA Paca-2 | Pancreatic Ductal Adenocarcinoma | Promoted apoptotic cell death | nih.govnchu.edu.tw |

| MIA Paca-2GEMR | Gemcitabine-Resistant Pancreatic Ductal Adenocarcinoma | Promoted apoptotic cell death | nih.govnchu.edu.tw |

Structure Activity Relationship Sar Studies of Lucidone B

Identification of Pharmacophoric Elements

Pharmacophoric elements are the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to trigger or block a biological response uniroma1.itcomputabio.com. In the context of lucidone (B1675363) B and related cyclopentenediones, the α,β-unsaturated ketone moiety is frequently highlighted as a crucial pharmacophore researchgate.netresearchgate.net. This functional group is known to act as a Michael acceptor, capable of undergoing conjugate addition reactions with nucleophiles, such as thiol groups in proteins libretexts.orgnih.gov. This reactivity is often implicated in the biological activities of compounds containing this moiety nih.govnih.gov.

Research on other cyclopentenedione (B8730137) derivatives, such as coruscanone A analogs, has also pointed to the α,β-unsaturated carbonyl group as being responsible for biological activity, suggesting a common mechanism involving interaction with biological targets nih.gov. While the cyclopentenedione skeleton itself is a common denominator among these bioactive compounds, the specific substitutions and the presence of the α,β-unsaturated ketone appear critical for their observed effects researchgate.net.

Correlation between Structural Modifications and Biological Potency

Studies involving structural modifications of lucidone B or related compounds provide insights into how changes in specific parts of the molecule affect its biological activity. By synthesizing and testing analogs with variations in their structure, researchers can establish correlations between these modifications and observed changes in potency against various biological targets rsc.orgmdpi.com.

For instance, investigations into the anti-melanogenic activity of lucidone B have explored its effects on tyrosinase activity and the expression of related proteins like MITF nih.gov. While specific detailed data tables on lucidone B structural modifications and their precise impact on potency across all its reported activities were not extensively detailed in the provided search results, the general principle of SAR studies involves systematic modification and evaluation. For related cyclopentenediones, modifications to the enolic hydroxyl group have been shown to affect activity nih.gov. For example, some synthetic cyclopentenediones with a free enolic hydroxyl group were inactive in antifungal assays, while others with specific substitutions showed moderate activity nih.gov. This suggests that modifications around the cyclopentenedione core can significantly influence biological outcomes.

SAR studies often involve comparing the activities of the parent compound with those of its derivatives. A hypothetical example of how such data might be presented in SAR studies is shown below, illustrating the concept of correlating structural changes with activity (Note: This table is illustrative based on the type of data presented in SAR studies of related compounds, not specific to published lucidone B modification data found in the provided snippets).

| Compound | Structural Modification | Observed Activity (e.g., IC₅₀) |

| Lucidone B | Parent Compound | X µM |

| Analog A | Modification at Position R₁ | Y µM |

| Analog B | Modification at Position R₂ | Z µM |

| Analog C | Modification at Positions R₁ and R₂ | W µM |

Such tables, when populated with experimental data, allow researchers to identify which structural changes lead to increased, decreased, or altered biological activity.

Advanced Research Methodologies and Techniques in Lucidone B Studies

Cell-Based Assays

Cell-based assays are fundamental tools in Lucidone (B1675363) B research, providing insights into its effects on various cellular processes. These assays are conducted using diverse cell lines relevant to the specific research question, such as human keratinocytes (HaCaT cells) for skin-related studies. nchu.edu.twresearchgate.net

Viability and Proliferation Assays: These assays measure the number of living cells and their rate of growth after exposure to Lucidone B. Techniques like the Sulforhodamine B (SRB) assay or real-time cell analysis systems (e.g., xCELLigence) are commonly used. nih.govplos.org For instance, Lucidone has been shown to increase cell viability in HaCaT keratinocytes that were subjected to oxidative stress induced by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). researchgate.net This indicates a protective effect of Lucidone B against oxidative damage in these cells.

Migration and Invasion Assays: These assays assess the ability of cells to move and penetrate barriers, processes crucial in areas like wound healing and cancer metastasis. Methods include scratch wound healing assays and Transwell assays. nih.govnih.gov Real-time cell analysis systems can also be applied to monitor cell migration using specialized plates. nih.gov Studies on Lucidone B may utilize these techniques to investigate its potential impact on cell motility, particularly in contexts like skin regeneration or cancer progression, although specific findings for Lucidone B using these assays were not detailed in the provided snippets.

Reporter Gene Assays: These assays are used to study the transcriptional regulation of specific genes by Lucidone B. A reporter gene, such as luciferase, is linked to the promoter region of a target gene. indigobiosciences.complos.org Changes in the target gene's activity due to Lucidone B treatment are then quantified by measuring the reporter gene's expression (e.g., luminescence). indigobiosciences.complos.org This allows researchers to determine if Lucidone B activates or inhibits specific signaling pathways. Reporter gene assays are valuable for target identification, validation, and mechanistic studies in drug discovery. indigobiosciences.com

Data from cell viability studies using Lucidone B in HaCaT cells under AAPH-induced oxidative stress showed a significant increase in cell viability with Lucidone treatment. researchgate.net

| Treatment Group | Cell Viability (% of Control) |

| Control | 100 |

| AAPH | Decreased |

| AAPH + Lucidone | Increased compared to AAPH |

Note: Specific numerical data for the percentage increase was not available in the provided snippets, but the trend of increased viability was reported.

Molecular Biology Techniques

Molecular biology techniques are essential for investigating the effects of Lucidone B on gene and protein expression, providing insights into its underlying mechanisms.

Western Blot: This technique is used to detect and quantify specific proteins in cell or tissue lysates. plos.org It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. Western blot analysis has been used to study the effects of Lucidone B on the expression levels of proteins involved in antioxidant defense and inflammatory pathways. For example, studies have shown that Lucidone B treatment increases the protein levels of Nrf2 and HO-1 in HaCaT cells, particularly under oxidative stress conditions. nchu.edu.twresearchgate.net Conversely, it has been reported to inhibit the expression of COX-2. researchgate.net

RT-PCR and Quantitative Real-Time PCR (qPCR): These techniques are used to measure the levels of specific messenger RNA (mRNA) transcripts, providing an indication of gene expression. RT-PCR involves converting mRNA into complementary DNA (cDNA) and then amplifying it. qPCR allows for the quantification of the amplified DNA in real-time, offering a more precise measure of initial mRNA levels. plos.org While the provided snippets mention qPCR in the context of gene silencing validation plos.orgnih.govresearchgate.net, specific applications of RT-PCR or qPCR to directly measure changes in gene expression induced by Lucidone B were not detailed. However, given the findings on protein expression (e.g., Nrf2, HO-1, COX-2) nchu.edu.twresearchgate.net, it is highly likely that these techniques are employed to investigate the transcriptional regulation of the corresponding genes by Lucidone B.

EMSA (Electrophoretic Mobility Shift Assay): EMSA is used to study protein-DNA interactions, such as the binding of transcription factors to gene promoter regions. thermofisher.com This technique can reveal if a protein binds to a specific DNA sequence and if Lucidone B affects this binding. While not explicitly mentioned in the context of Lucidone B in the provided snippets, EMSA would be a relevant technique to explore how Lucidone B might influence the activity of transcription factors like Nrf2, which are known to be upregulated by Lucidone B. nchu.edu.twresearchgate.net

Gene Silencing/Knockdown: Techniques like using small interfering RNA (siRNA) are employed to reduce the expression of specific genes. nih.govresearchgate.net This allows researchers to study the role of a particular gene in the cellular response to Lucidone B. For instance, if Lucidone B's effect is thought to be mediated through a specific protein, silencing the gene encoding that protein can help confirm its involvement. The efficiency of gene silencing is typically validated using qPCR and Western blot. nih.govresearchgate.net

Findings from Western blot analysis on the effect of Lucidone B on Nrf2 and HO-1 protein expression in HaCaT cells are summarized below. nchu.edu.twresearchgate.net

| Treatment Group | Nrf2 Protein Level | HO-1 Protein Level |

| Control | Baseline | Baseline |

| AAPH | Slightly Increased | Baseline |